![molecular formula C15H15N5O5S2 B2692414 (E)-methyl 2-(2-((1-methyl-1H-pyrazole-5-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 1173373-82-4](/img/structure/B2692414.png)
(E)-methyl 2-(2-((1-methyl-1H-pyrazole-5-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve the coupling of the appropriate 1-methyl-1H-pyrazole-5-carbonyl derivative with a benzo[d]thiazol-3(2H)-yl derivative in the presence of a suitable base . The sulfamoyl group could then be introduced via a sulfonation reaction .Molecular Structure Analysis
The molecular structure of this compound would be expected to show the characteristic features of its constituent groups, including the aromaticity of the benzo[d]thiazol-3(2H)-yl ring and the potential for hydrogen bonding involving the sulfamoyl group .Chemical Reactions Analysis
As for the chemical reactions, this compound could potentially undergo, these would likely be determined by the reactivity of its constituent groups. For example, the 1-methyl-1H-pyrazole-5-carbonyl group could potentially undergo nucleophilic addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to reflect those of its constituent groups. For example, it might be expected to have good solubility in polar solvents due to the presence of the sulfamoyl group .Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmaceutical Applications
A study by Abdel-Wahab, Mohamed, Amr, and Abdalla (2008) details the synthesis of related compounds, focusing on thiazolyl derivatives with potential antihypertensive α-blocking activity. Their research involves the use of methyl 2-(thiazol-2-ylcarbamoyl)acetate as a starting material for various pharmacologically active compounds (Abdel-Wahab et al., 2008).
Corrosion Inhibition and Surface Chemistry
Tawfik (2015) investigated the use of compounds structurally similar to (E)-methyl 2-(2-((1-methyl-1H-pyrazole-5-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate as corrosion inhibitors. These compounds showed significant efficacy in protecting carbon steel surfaces in acidic environments (Tawfik, 2015).
Antimicrobial and Antifungal Properties
Darwish, Abdel Fattah, Attaby, and Al-Shayea (2014) synthesized new heterocyclic compounds incorporating a sulfamoyl moiety, showing potential as antimicrobial agents. This research underlines the broad applicability of sulfamoyl-containing compounds in developing new antimicrobial therapies (Darwish et al., 2014).
Catalysis and Organic Synthesis
Grasa, Kissling, and Nolan (2002) explored the use of N-heterocyclic carbenes, closely related to the chemical structure , as catalysts in transesterification reactions. This highlights the role of such compounds in facilitating important reactions in organic synthesis (Grasa, Kissling & Nolan, 2002).
Metal Complex Synthesis and Antimicrobial Activity
Mishra, Singh Gound, Mondal, Yadav, and Pandey (2019) conducted a study on benzothiazole-imino-benzoic acid Schiff Bases, similar to the compound , and their metal complexes. These complexes exhibited notable antimicrobial activity, emphasizing the compound's potential in the development of new antimicrobial agents (Mishra et al., 2019).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 2-[2-(2-methylpyrazole-3-carbonyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O5S2/c1-19-11(5-6-17-19)14(22)18-15-20(8-13(21)25-2)10-4-3-9(27(16,23)24)7-12(10)26-15/h3-7H,8H2,1-2H3,(H2,16,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DURGVMDARXPMFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

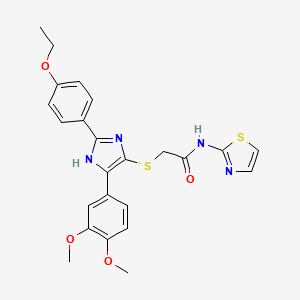
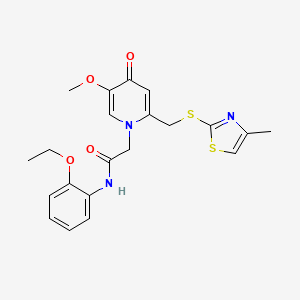


![N-(4-chlorophenyl)-N'-[(2-methyl-1H-indol-3-yl)carbonyl]sulfamide](/img/structure/B2692339.png)
![(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)(2-methylbenzo[d]thiazol-6-yl)methanone](/img/structure/B2692341.png)
![2-((2-oxo-2-phenylethyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2692342.png)
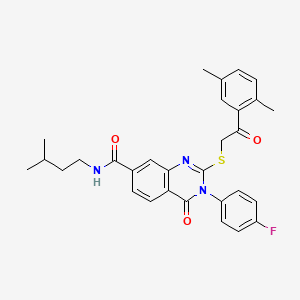
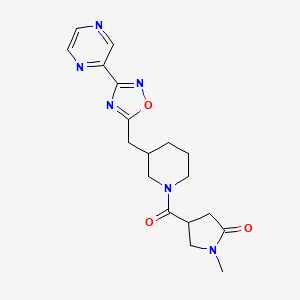

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide](/img/structure/B2692346.png)
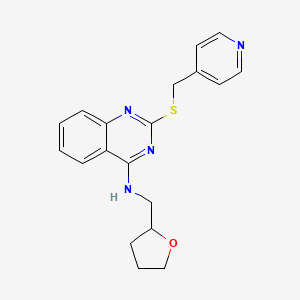

![Ethyl 2-[7-(3-fluorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]sulfanylbutanoate](/img/structure/B2692352.png)